![molecular formula C7H9BrO2 B2762504 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2383628-42-8](/img/structure/B2762504.png)

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

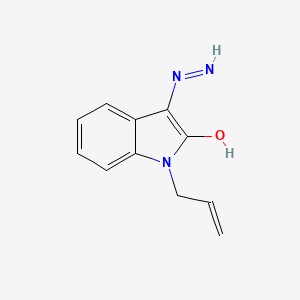

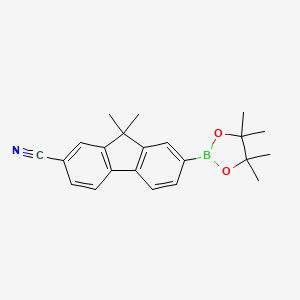

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid is a chemical compound with the molecular formula C₆H₇BrO₂ . It has a molecular weight of 189.96 . This compound is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

The synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid or similar compounds involves complex organic chemistry reactions. For instance, the synthesis of bromoacetic acid involves the bromination of acetic acid, such as by a Hell–Volhard–Zelinsky reaction . Additionally, the synthesis of new bicyclo[2.1.1]hexane modules involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid involves a bicyclo[1.1.1]pentane motif. Bicyclo[1.1.1]pentane is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis

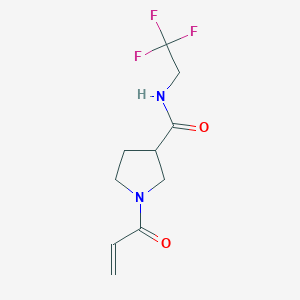

The chemical reactions involving 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid or similar compounds are diverse. For example, the BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation . Furthermore, the functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates involves highly selective activation and functionalization of bridgehead (C3)-boronic pinacol esters (Bpin), leaving the C2-Bpin intact and primed for subsequent derivatization .科学的研究の応用

Bioisosteric Modifications in Drug Design

Bicyclo[1.1.1]pentanes (BCPs) serve as valuable bioisosteres for 1,4-disubstituted arenes, tert-butyl groups, and acetylenic moieties. These BCPs can mimic the spatial and electronic properties of other functional groups, enhancing drug candidates’ physicochemical properties. Researchers have investigated the incorporation of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid into drug scaffolds to optimize pharmacokinetics, binding affinity, and metabolic stability .

Heterocyclic Chemistry

The BCP halide products obtained from the synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid can be further transformed. Researchers have explored their conversion to parent phenyl/tert-butyl surrogates, carbonyls, alcohols, and heterocycles. These versatile derivatives offer opportunities for novel heterocyclic compound synthesis.

特性

IUPAC Name |

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTJRBQZYWXZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)

![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2762428.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2762429.png)

![2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2762432.png)

![3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762434.png)